molecular formula C12H18N4O2 B15054808 2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylicacid

2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylicacid

Katalognummer: B15054808
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: YGDLCHDQQXEHMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves several steps. One common method includes the reaction of 4-isopropylpiperazine with pyrimidine-5-carboxylic acid under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization .

Analyse Chemischer Reaktionen

2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity .

Vergleich Mit ähnlichen Verbindungen

2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid can be compared with other similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . While both compounds share a similar core structure, their side chains differ, leading to variations in their chemical properties and biological activities.

Eigenschaften

Molekularformel

C12H18N4O2

Molekulargewicht

250.30 g/mol

IUPAC-Name

2-(4-propan-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H18N4O2/c1-9(2)15-3-5-16(6-4-15)12-13-7-10(8-14-12)11(17)18/h7-9H,3-6H2,1-2H3,(H,17,18)

InChI-Schlüssel

YGDLCHDQQXEHMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.